3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one
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Overview
Description
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, a methoxyphenyl group, and a morpholine-4-carbonyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
Indole derivatives are known to have diverse biological activities .
Preparation Methods
The synthesis of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one typically involves multiple steps, including the formation of the thienoquinoline core and the introduction of the various functional groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of a suitable thiophene derivative, which undergoes cyclization with an appropriate amine and carbonyl compound to form the thienoquinoline core.
Chemical Reactions Analysis
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biological pathways and processes.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer, inflammation, and infectious diseases.
Comparison with Similar Compounds
When compared to other similar compounds, 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one stands out due to its unique combination of functional groups and structural features. Similar compounds include other thienoquinoline derivatives, such as:
Thieno[2,3-b]quinolin-5-one: Lacks the amino, methoxyphenyl, and morpholine-4-carbonyl groups, resulting in different chemical and biological properties.
4-methoxyphenyl-thienoquinoline: Contains the methoxyphenyl group but lacks the amino and morpholine-4-carbonyl groups.
7,7-dimethyl-thienoquinoline: Contains the dimethyl groups but lacks the other functional groups present in the target compound.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-25(2)12-16-19(17(29)13-25)18(14-4-6-15(31-3)7-5-14)20-21(26)22(33-23(20)27-16)24(30)28-8-10-32-11-9-28/h4-7H,8-13,26H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSQQGPKRXOXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)N4CCOCC4)N)C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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